
2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antidopaminergic Properties
Compounds with structures similar to "2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide" have been explored for their potential neuroleptic and antipsychotic properties. For instance, substituted 6-methoxysalicylamides, synthesized from related dimethoxybenzamides, demonstrated potent antidopaminergic activities, indicating their potential as neuroleptic agents. These compounds showed significant inhibition of [3H]spiperone binding in vitro and reduced apomorphine-induced behavioral responses in rat models, suggesting a potential for the development of new antipsychotic drugs with fewer side effects (T. de Paulis et al., 1985; T. Högberg et al., 1990).
Imaging and Diagnostic Applications
Another area of interest is the development of imaging agents for cancer diagnosis. Compounds containing bromo and methoxy groups have been synthesized and evaluated as potential sigma-2 receptor ligands, which could be used in positron emission tomography (PET) imaging of solid tumors. These studies have found compounds with high affinity and selectivity for the sigma-2 receptor, indicating their utility in identifying proliferating tumor cells in vivo (D. Rowland et al., 2006; D. Rowland et al., 2006).
Photochemical and Photodynamic Therapy
Compounds with bromo and methoxy groups have also been explored for their photochemical properties and potential applications in photodynamic therapy (PDT). For example, zinc phthalocyanines substituted with bromo and methoxy groups have been synthesized and characterized for their singlet oxygen quantum yields. Such compounds exhibit promising photophysical and photochemical properties, making them suitable candidates for PDT applications in treating cancer (M. Pişkin et al., 2020).
Corrosion Inhibition
The triazine ring, part of the chemical structure , has been investigated for its role in corrosion inhibition. Triazine derivatives have shown effectiveness in protecting mild steel against corrosion in acidic environments, highlighting their potential industrial applications as corrosion inhibitors (Ambrish Singh et al., 2018).
properties
IUPAC Name |
2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-21-8-4-5-10(15)9(6-8)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHXYIHOQEFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

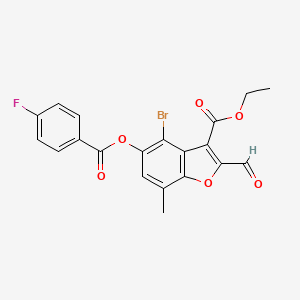
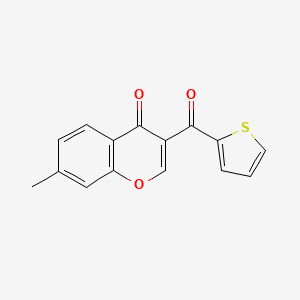

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2654772.png)
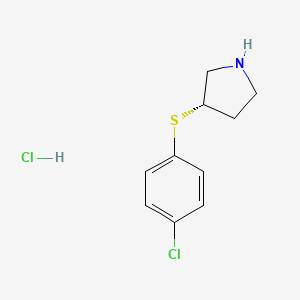
![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)
![6-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2654775.png)
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)
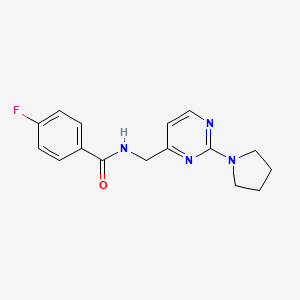
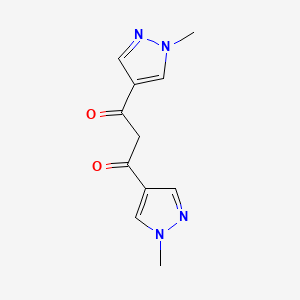
![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)